molecular formula C17H16O4 B1611631 4-Carboethoxy-4'-methoxybenzophenone CAS No. 67205-87-2

4-Carboethoxy-4'-methoxybenzophenone

Cat. No.: B1611631
CAS No.: 67205-87-2
M. Wt: 284.31 g/mol
InChI Key: NKQLFBJLMAMCGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Carboethoxy-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This method uses benzoic acid as the acylating agent and is catalyzed by tungstophosphoric acid supported on MCM-41 . The reaction conditions are optimized to achieve high conversion rates and selectivity. Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

4-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-Carboethoxy-4’-methoxybenzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Carboethoxy-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. For instance, it may act as a UV-absorber by absorbing and dissipating ultraviolet radiation, thereby protecting materials or biological tissues from UV damage . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Carboethoxy-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

Properties

IUPAC Name

ethyl 4-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-12(5-7-14)16(18)13-8-10-15(20-2)11-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQLFBJLMAMCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499270
Record name Ethyl 4-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67205-87-2
Record name Ethyl 4-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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